molecular formula C6H7FN2 B2995522 2-Fluoro-6-methylpyridin-4-amine CAS No. 1622844-16-9

2-Fluoro-6-methylpyridin-4-amine

Cat. No. B2995522
CAS RN: 1622844-16-9
M. Wt: 126.134
InChI Key: PAGKNUKVUUSYPM-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7FN2 . It has a molecular weight of 126.13 g/mol and is typically available in a solid form .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 2nd position, a methyl group at the 6th position, and an amine group at the 4th position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that amines, in general, are known to participate in a variety of chemical reactions . For instance, they can undergo acylation and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It’s recommended to be stored in a dark place, under an inert atmosphere . The compound is more lipophilic (logD = 0.664 ± 0.005) and slightly more basic (pKa = 7.46 ± 0.01) compared to similar compounds .

Scientific Research Applications

Environmental Protection

One significant application of amine-functionalized compounds, similar to 2-Fluoro-6-methylpyridin-4-amine, is in environmental protection, particularly in the removal of persistent pollutants like Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Amine-containing sorbents, owing to their electrostatic interactions, hydrophobic interactions, and specific sorbent morphology, offer promising solutions for PFAS control in municipal water and wastewater treatment. The design of next-generation sorbents incorporating such amine functionalities is critical for enhancing PFAS removal efficiency, taking into account the combined effects of interaction mechanisms and sorbent design (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Material Science

In material science, amine-functionalized compounds are utilized in the development of fluorescent chemosensors. Compounds based on structures similar to this compound have been demonstrated to detect various analytes with high selectivity and sensitivity. These applications are crucial in developing new materials for sensing technologies that require precise detection and quantification of specific molecules (Roy, 2021).

Medicinal Chemistry

In the realm of medicinal chemistry, the synthesis and application of compounds like this compound are pivotal. For instance, a practical synthesis of 2-Fluoro-4-bromobiphenyl, which is key in the manufacture of anti-inflammatory and analgesic materials, highlights the importance of such fluoroalkylated intermediates in drug development. This underscores the role of fluoroalkylation in enhancing the pharmacological profile of therapeutic compounds (Qiu, Gu, Zhang, & Xu, 2009).

Analytical Chemistry

In analytical chemistry, the determination of total dissolved free primary amines in seawater showcases the application of amine-functionalized compounds for environmental monitoring. The optimized procedures and artifact correction methods for measuring amines in marine environments are essential for understanding nitrogen cycles and assessing water quality, indicating the relevance of compounds with amine functionalities in environmental analysis (Aminot & Kérouel, 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust or aerosols .

properties

IUPAC Name

2-fluoro-6-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGKNUKVUUSYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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